Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of 193.2 g/mol. It is classified under the pyridine derivatives, specifically featuring a cyclopentane ring fused to a pyridine structure. This compound is known for its potential applications in medicinal chemistry and organic synthesis.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 2090029-00-6 and is recognized by the Molecular Design Limited (MDL) number MFCD32068404. It has a purity of 95% as reported by various chemical suppliers . The International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural complexity, indicating it belongs to the class of compounds known as carboxylates.
The synthesis of Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate typically involves multi-step reactions that may include cyclization processes and functional group modifications. Common synthetic routes may involve:
Technical details regarding specific reagents and conditions can vary widely based on the desired yield and purity of the final product.
The molecular structure of Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate features:
The structural representation can be denoted using SMILES notation as O=C(C1=C(O)N=CC2=C1CCC2)OC
, indicating the connectivity of atoms within the molecule .
Key data points include:
Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for various applications in drug development and organic synthesis.
Data on specific interactions remains limited, necessitating further research into its pharmacodynamics.
Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is typically presented as a solid at room temperature. Specific physical properties include:
Chemical properties include:
Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has potential applications in several scientific fields:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1